

Spectroscopic Analysis of 3-Phenylpyridine-4carbaldehyde: A Technical Overview

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Compound of Interest		
Compound Name:	3-Phenylpyridine-4-carbaldehyde	
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Shanghai, China – November 2, 2025 – Researchers and professionals in the fields of chemistry and drug development now have access to a concise technical guide on the spectroscopic characteristics of the aromatic heterocyclic compound **3-phenylpyridine-4-carbaldehyde**. This document outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.

While a comprehensive set of experimentally verified spectroscopic data for **3-phenylpyridine-4-carbaldehyde** is not readily available in published literature, this guide provides predicted data and typical methodologies based on the analysis of analogous compounds. This information is intended to serve as a valuable resource for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The anticipated spectroscopic data for **3-phenylpyridine-4-carbaldehyde** are summarized below. These values are based on established principles of spectroscopy and data from structurally related compounds.



Spectroscopic Technique	Predicted Data
¹ H NMR	Aldehyde Proton (CHO): ~10.0 ppm (singlet)Pyridine Ring Protons: H-2: ~8.8 ppm (singlet) H-5: ~7.5 ppm (doublet) H-6: ~8.6 ppm (doublet)Phenyl Ring Protons: ~7.4-7.6 ppm (multiplet)
¹³ C NMR	Aldehyde Carbonyl (C=O): ~192 ppmPyridine Ring Carbons: C-2: ~151 ppm C-3: ~138 ppm (substituted) C-4: ~145 ppm (substituted) C-5: ~122 ppm C-6: ~150 ppmPhenyl Ring Carbons: C-1' (ipso): ~135 ppm C-2'/C-6': ~129 ppm C- 3'/C-5': ~129 ppm C-4': ~130 ppm
IR Spectroscopy	C=O Stretch (Aldehyde): ~1700 cm ⁻¹ (strong)C-H Stretch (Aldehyde): ~2820 cm ⁻¹ and ~2720 cm ⁻¹ (medium, often two bands)C=C and C=N Stretches (Aromatic Rings): ~1600-1400 cm ⁻¹ (multiple bands)C-H Bending (Aromatic): ~900-650 cm ⁻¹ (characteristic of substitution patterns)
Mass Spectrometry	Molecular Ion (M+): m/z = 183.0684 (for $C_{12}H_9NO)[1][M+H]^+$: m/z = 184.0757[1]Common Fragmentation Pattern: Loss of the aldehyde group (-CHO) resulting in a fragment at m/z = 154.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic aldehydes like **3-phenylpyridine-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.



- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
- Data Acquisition:
 - Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FTIR spectrometer.
 - Collect a background spectrum of the empty accessory (or a pure KBr pellet).
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

 Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a solid sample, this could be through a direct insertion probe or by dissolving it

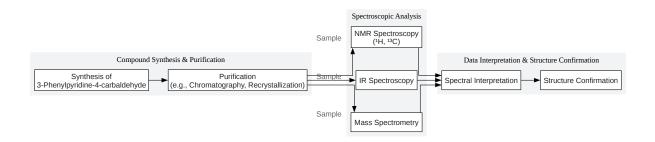


in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

- Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a common method for volatile and thermally stable compounds, while ESI and APCI are softer ionization techniques suitable for a wider range of compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **3-phenylpyridine-4-carbaldehyde**.



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Caption: A flowchart outlining the typical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.



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